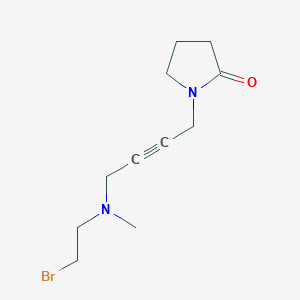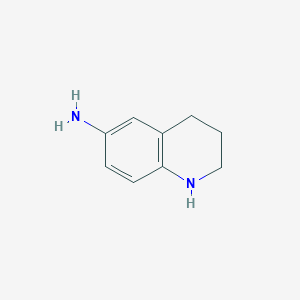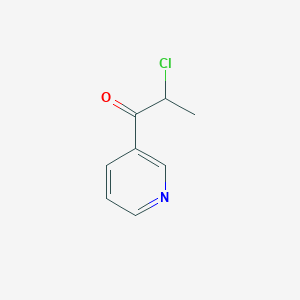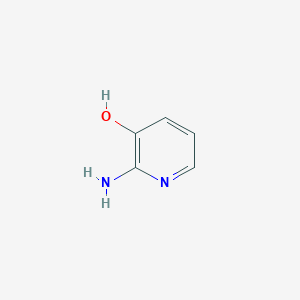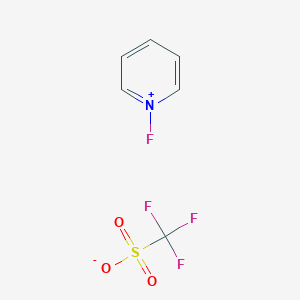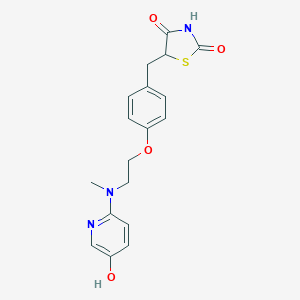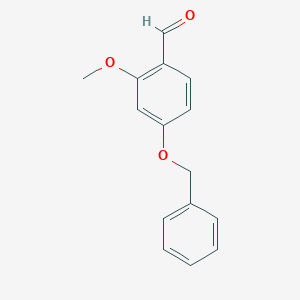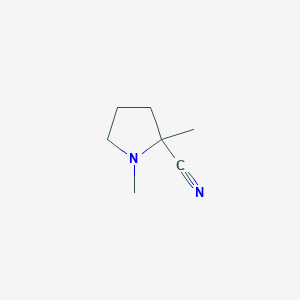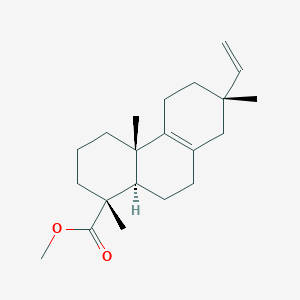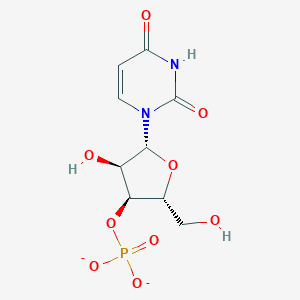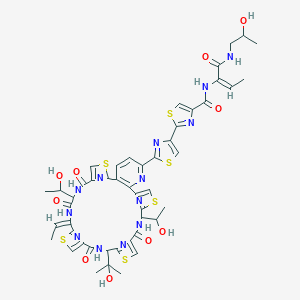
Thiocillin I
Descripción general
Descripción
Thiocillin I is a thiopeptide antibiotic isolated from the bacterium Bacillus cereus. Thiopeptides are a class of sulfur-rich, structurally complex natural products known for their potent antibacterial properties, particularly against Gram-positive bacteria. This compound has garnered significant attention due to its unique structure and potential therapeutic applications .
Métodos De Preparación
The synthesis of Thiocillin I involves multiple steps, including the construction of a pyridine-thiazole core. One notable method is the Bohlmann-Rahtz synthesis, which involves the condensation of specific fragments in the presence of ammonium acetate. This method has been refined to improve efficiency and yield . Another approach utilizes a molybdenum (VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles, followed by further steps to complete the synthesis .
Análisis De Reacciones Químicas
Thiocillin I undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thiazole rings, a key structural feature of thiopeptides.
Reduction: Reduction reactions can modify the thiazole rings, affecting the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and efficacy.
Common reagents used in these reactions include ammonium acetate, molybdenum (VI)-oxide, and picolinic acid. The major products formed from these reactions are various thiazole-containing derivatives .
Aplicaciones Científicas De Investigación
Thiocillin I has several scientific research applications:
Mecanismo De Acción
Thiocillin I exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, blocking the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication . The molecular targets of this compound include the ribosomal proteins and RNA components involved in protein synthesis .
Comparación Con Compuestos Similares
Thiocillin I is part of a broader class of thiopeptide antibiotics, which includes compounds like micrococcin P1 and thiostrepton. These compounds share a common molecular scaffold involving a nitrogen-containing heterocyclic core decorated with thiazole rings . this compound is unique due to its specific structural features and the presence of certain functional groups that confer distinct biological activities .
Similar compounds include:
Micrococcin P1: Differing by a mutation of L-valine into 3-hydroxy-L-valine.
Thiostrepton: Known for its potent antibacterial activity and complex structure.
This compound’s uniqueness lies in its specific structural configuration and the potential for genetic manipulation to produce analogues with improved therapeutic properties .
Propiedades
IUPAC Name |
2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORQDDAQBRWPT-NBBXXHIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H49N13O10S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1160.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59979-01-0 | |
| Record name | Thiocillin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is thiocillin I and how does it differ from other related antibiotics?
A1: this compound is a thiopeptide antibiotic, first isolated from Bacillus cereus G-15 and Bacillus badius AR-91. [, ] These sulfur-rich, ribosomally synthesized and post-translationally modified peptides are known for their potent activity against Gram-positive bacteria. [, ] this compound shares structural similarities with micrococcin P1, another thiopeptide antibiotic, but they differ in specific structural units. [, ] These differences are evident in their chromatographic behavior and potentially contribute to variations in their biological activity. [, ]
Q2: What is the mechanism of action of this compound?
A2: While the exact mechanism is still being elucidated, thiopeptides, like this compound, are known to inhibit bacterial ribosomes. [] This suggests that they interfere with bacterial protein synthesis, ultimately leading to bacterial cell death.
Q3: Have there been any successful total syntheses of this compound?
A4: Yes, the total synthesis of this compound has been achieved. [, , ] Notably, a novel molybdenum catalyst played a crucial role in enabling the synthesis. [] This breakthrough facilitates further research into the structure-activity relationship, mode of action, and potential therapeutic applications of this compound.
Q4: How does this compound influence interspecies interactions within a biofilm?
A5: Research using a four-species model biofilm demonstrated that this compound, produced by Bacillus cereus, plays a significant role in shaping the biofilm's composition. [] It exerts a negative interaction on other species, influencing their distribution and abundance within the biofilm. This highlights the ecological importance of this compound in complex microbial communities.
Q5: What are the future directions for research on this compound?
A5: Future research could focus on several aspects of this compound, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


